![molecular formula C22H20N4O4 B2803363 3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1094606-48-0](/img/no-structure.png)

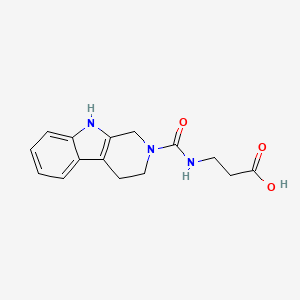

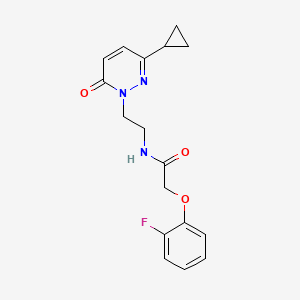

3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole, also known as BDP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A study by Ge et al. (2014) focused on the synthesis and characterization of similar oxadiazole derivatives, highlighting their optical properties. This research provides insights into the molecular structure and spectral characteristics of these compounds, which are crucial for understanding their potential applications in scientific research (Ge et al., 2014).

Antimicrobial and Antioxidant Potential

- Research by Chennapragada and Palagummi (2018) explored the synthesis of oxadiazole scaffolds and assessed their medicinal potentials, particularly in antimicrobial and antioxidant activities. This study provides a basis for considering these compounds in the development of new antimicrobial and antioxidant agents (Chennapragada & Palagummi, 2018).

In Vitro Antibacterial and Antifungal Activities

- Pandya et al. (2019) synthesized a library of oxadiazole derivatives and investigated their in vitro antibacterial and antifungal activities. This research indicates the potential of these compounds as antimicrobial agents, contributing to the field of drug discovery and medicinal chemistry (Pandya et al., 2019).

Antitubercular Activities

- Nayak et al. (2016) demonstrated the synthesis and in vitro antitubercular activities of new oxadiazole derivatives. This study provides valuable information on the potential use of these compounds in the treatment of tuberculosis, a significant global health issue (Nayak et al., 2016).

Antitumor Activity

- A study by Insuasty et al. (2012) focused on synthesizing novel pyrazoline derivatives containing benzodioxol moieties and assessed their antitumor activity. This research contributes to the exploration of new antitumor agents, expanding the therapeutic options for cancer treatment (Insuasty et al., 2012).

Xanthine Oxidase Inhibitory Activity

- Qi et al. (2015) developed a synthetic route for oxadiazoles derivatives and evaluated their in vitro xanthine oxidase inhibitory activity. This study suggests the potential therapeutic applications of these compounds in treating diseases related to xanthine oxidase, such as gout (Qi et al., 2015).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole, which is synthesized from 1,3-benzodioxole and 2-amino-5-nitrophenylacetic acid. The second intermediate is 5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole, which is synthesized from 2-butoxyphenylhydrazine and ethyl 2-amino-5-nitrobenzoate. These two intermediates are then coupled together using standard coupling reagents to form the final product.", "Starting Materials": [ "1,3-benzodioxole", "2-amino-5-nitrophenylacetic acid", "2-butoxyphenylhydrazine", "ethyl 2-amino-5-nitrobenzoate", "coupling reagents" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole:", "- 1,3-benzodioxole is reacted with 2-amino-5-nitrophenylacetic acid in the presence of a coupling reagent to form the intermediate 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole.", "Synthesis of 5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole:", "- 2-butoxyphenylhydrazine is reacted with ethyl 2-amino-5-nitrobenzoate in the presence of a coupling reagent to form the intermediate 5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole.", "Coupling of intermediates:", "- The two intermediates are coupled together using a coupling reagent to form the final product, 3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole." ] } | |

CAS-Nummer |

1094606-48-0 |

Produktname |

3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |

Molekularformel |

C22H20N4O4 |

Molekulargewicht |

404.426 |

IUPAC-Name |

3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C22H20N4O4/c1-2-3-10-27-18-7-5-4-6-15(18)16-12-17(25-24-16)22-23-21(26-30-22)14-8-9-19-20(11-14)29-13-28-19/h4-9,11-12H,2-3,10,13H2,1H3,(H,24,25) |

InChI-Schlüssel |

DEAXNVSZOIWTHO-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide](/img/structure/B2803280.png)

![N-(2,4-difluorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2803281.png)

![Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate](/img/structure/B2803287.png)

![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2803291.png)

![4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate](/img/structure/B2803299.png)

![7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2803303.png)